molecular formula C28H26N4O3S2 B395098 5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLTHIOPHEN-2-YL)-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE

5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLTHIOPHEN-2-YL)-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE

Cat. No.: B395098
M. Wt: 530.7g/mol
InChI Key: QQMPZUYEUGQHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLTHIOPHEN-2-YL)-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes various functional groups such as cyano, methoxy, methyl, thiophene, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLTHIOPHEN-2-YL)-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then subjected to various reactions to form the final product. Key steps include:

    Formation of the Dihydropyridine Ring: This step involves the condensation of appropriate aldehydes, ketones, and ammonia or ammonium salts under controlled conditions to form the dihydropyridine ring.

    Introduction of Functional Groups:

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the complete structure of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLTHIOPHEN-2-YL)-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and dihydropyridine rings, leading to the formation of sulfoxides and pyridine derivatives.

    Reduction: Reduction reactions can target the cyano and carbonyl groups, converting them into amines and alcohols, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like lithium aluminum hydride and sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLTHIOPHEN-2-YL)-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLTHIOPHEN-2-YL)-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyridine derivatives with various substituents, such as:

  • 5-cyano-2-methoxyphenylboronic acid pinacol ester
  • 5-methylthiophene-2-boronic acid
  • 4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Uniqueness

What sets 5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(5-METHYLTHIOPHEN-2-YL)-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H26N4O3S2

Molecular Weight

530.7g/mol

IUPAC Name

6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylthiophen-2-yl)-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C28H26N4O3S2/c1-17-13-14-23(37-17)26-20(15-29)28(36-16-24(33)31-19-9-5-4-6-10-19)30-18(2)25(26)27(34)32-21-11-7-8-12-22(21)35-3/h4-14,26,30H,16H2,1-3H3,(H,31,33)(H,32,34)

InChI Key

QQMPZUYEUGQHCX-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C2C(=C(NC(=C2C(=O)NC3=CC=CC=C3OC)C)SCC(=O)NC4=CC=CC=C4)C#N

Canonical SMILES

CC1=CC=C(S1)C2C(=C(NC(=C2C(=O)NC3=CC=CC=C3OC)C)SCC(=O)NC4=CC=CC=C4)C#N

Origin of Product

United States

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